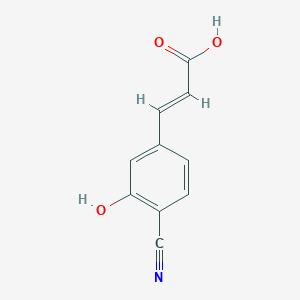
4-Cyano-3-hydroxycinnamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-3-hydroxycinnamic acid is a derivative of cinnamic acid, belonging to the phenylpropanoid family. This compound is characterized by the presence of a cyano group and a hydroxyl group attached to the cinnamic acid backbone. It is widely used in various scientific fields due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-3-hydroxycinnamic acid typically involves the Knoevenagel condensation reaction between 4-hydroxybenzaldehyde and malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, followed by acidification to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-3-hydroxycinnamic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of 4-cyano-3-oxocinnamic acid.
Reduction: Formation of 4-amino-3-hydroxycinnamic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Cyano-3-hydroxycinnamic acid has a wide range of applications in scientific research:
Biology: Acts as an inhibitor of monocarboxylic acid transport, including lactate and pyruvate transport.
Medicine: Exhibits anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
Industry: Used in the encapsulation of drugs into zeolites for controlled release applications.
Mechanism of Action
The mechanism of action of 4-Cyano-3-hydroxycinnamic acid involves its interaction with various molecular targets and pathways:
Inhibition of Monocarboxylic Acid Transport: The compound inhibits the transport of lactate and pyruvate by blocking specific transporters.
Anticancer Activity: It induces oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Comparison with Similar Compounds
4-Cyano-3-hydroxycinnamic acid can be compared with other hydroxycinnamic acid derivatives such as:
- Ferulic Acid
- Caffeic Acid
- p-Coumaric Acid
- Chlorogenic Acid
- Sinapic Acid
- Curcumin
- Rosmarinic Acid
Uniqueness: this compound is unique due to the presence of both a cyano group and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to other hydroxycinnamic acid derivatives .
Properties
IUPAC Name |
(E)-3-(4-cyano-3-hydroxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c11-6-8-3-1-7(5-9(8)12)2-4-10(13)14/h1-5,12H,(H,13,14)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVCPKCNFPZQMT-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














